molecular formula C4H2INO2S B1611809 2-Iodo-4-thiazolecarboxylic acid CAS No. 944275-17-6

2-Iodo-4-thiazolecarboxylic acid

Cat. No.: B1611809
CAS No.: 944275-17-6
M. Wt: 255.04 g/mol
InChI Key: DJKDNYWFYDHZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-thiazolecarboxylic acid is a heterocyclic organic compound that contains both a thiazole and carboxylic acid functional group. It is a white to off-white powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

2-Iodo-4-thiazolecarboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of biologically active molecules with potential therapeutic applications.

    Medicine: Research has explored its use in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodothiazole-4-carboxylic acid typically involves the iodination of thiazole-4-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the thiazole ring .

Industrial Production Methods: Industrial production of 2-iodothiazole-4-carboxylic acid often employs large-scale iodination reactions with optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-thiazolecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 2-iodothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    2-Aminothiazole: Known for its wide range of biological activities, including antimicrobial and anticancer properties.

    Thiazole: A versatile scaffold found in many biologically active molecules, including vitamins and pharmaceuticals.

Uniqueness: 2-Iodo-4-thiazolecarboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo specific substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-iodo-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDNYWFYDHZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587765
Record name 2-Iodo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944275-17-6
Record name 2-Iodo-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-thiazolecarboxylic acid
Reactant of Route 2
2-Iodo-4-thiazolecarboxylic acid
Reactant of Route 3
2-Iodo-4-thiazolecarboxylic acid
Reactant of Route 4
2-Iodo-4-thiazolecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Iodo-4-thiazolecarboxylic acid
Reactant of Route 6
2-Iodo-4-thiazolecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.